molecular formula C66H86N18O15 B127190 Triptorelin acetate CAS No. 140194-24-7

Triptorelin acetate

Cat. No. B127190
M. Wt: 1371.5 g/mol
InChI Key: HPPONSCISKROOD-OYLNGHKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triptorelin acetate is a synthetic decapeptide and a potent gonadotropin-releasing hormone agonist (GnRHa) used in various clinical settings. It is commonly employed in the treatment of hormone-responsive cancers such as prostate cancer, endometriosis, and in assisted reproductive technologies (ART) to control ovulation timing . Triptorelin works by initially stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), but with continued administration, it desensitizes the pituitary gland, leading to a decrease in LH and FSH levels and subsequent suppression of ovarian and testicular steroidogenesis .

Synthesis Analysis

The synthesis of triptorelin lactate, a related compound to triptorelin acetate, has been achieved using porcine pancreatic lipase (PPL) in organic solvents. The process involves the use of an acyl donor and optimization of various reaction conditions such as substrate ratio, solvent choice, temperature, and water activity to achieve a yield of 30% .

Molecular Structure Analysis

Triptorelin acetate's molecular structure is that of a decapeptide, which means it is composed of a chain of ten amino acids. The precise sequence of these amino acids is critical for its biological activity as a GnRHa. The structure-activity relationship is such that any changes in the peptide sequence could significantly affect its potency and efficacy .

Chemical Reactions Analysis

Triptorelin acetate's primary mechanism of action involves binding to the GnRH receptor on the pituitary gland. This binding initially causes a surge in the release of LH and FSH, but with continuous administration, it leads to receptor downregulation and decreased secretion of these hormones. The chemical interaction between triptorelin and its receptor is highly specific and is the basis for its therapeutic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of triptorelin acetate are influenced by its peptide nature. It is highly soluble in water, which is a common characteristic of peptides. The stability and release profile of triptorelin acetate can be manipulated by formulating it into different delivery systems, such as microspheres or in situ gel-forming systems, which can provide controlled and sustained release of the drug .

Case Studies and Clinical Applications

Triptorelin acetate has been studied in various clinical contexts. For instance, it has been used in combination with an oral contraceptive for the treatment of hirsutism, showing effectiveness in reducing hirsutism scores . In assisted reproductive technologies, triptorelin acetate has been used to prevent premature LH surges during IVF treatment, with studies indicating that lower doses can be effective in achieving this goal . Additionally, triptorelin acetate has been formulated into novel delivery systems such as biodegradable silica depots and PLGA microspheres, which have shown promising results in providing sustained drug release and maintaining therapeutic drug levels . Furthermore, triptorelin has been compared with other GnRHa, such as leuprorelin acetate, in terms of potency, side effects, and duration of action, with findings suggesting comparable efficacy . Lastly, triptorelin has been evaluated for its direct antiproliferative effects on human breast cancer cells, demonstrating an inhibitory effect on estrogen-stimulated cell proliferation .

Scientific Research Applications

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic and Pharmacodynamic Characterization : Triptorelin acetate's pharmacokinetics and pharmacodynamics have been characterized through methods such as LC–MS/MS analysis in rat plasma, revealing its interactions with endogenous testosterone and providing insights into its time courses in biological systems. This research has been crucial in understanding the drug's behavior in the body, including its absorption, distribution, metabolism, and excretion processes (Han et al., 2014).

Pharmacokinetic Studies in Various Conditions : Further studies have delved into the pharmacokinetics of triptorelin in different populations, including healthy individuals and those with renal or hepatic insufficiency. These studies are essential for optimizing dosage and administration strategies for diverse patient groups (Müller et al., 2003).

Drug Delivery Systems

Nanosphere and Microparticle Development : Innovative drug delivery systems using nanospheres and microparticles have been designed for triptorelin acetate, enhancing its delivery efficiency and therapeutic potential. These systems aim to provide controlled, sustained release of the drug, potentially improving patient compliance and treatment outcomes (Nicoli et al., 2001), (Park et al., 2012).

Silica Depot for In Vivo Release : A study focused on the encapsulation of triptorelin acetate into silica microparticles, forming an injectable depot. This research highlights the potential of such a depot for providing sustained in vivo release of the drug, which could be beneficial for conditions requiring long-term medication administration (Forsback et al., 2021).

Clinical Applications and Studies

Impact on Ovarian Function : Triptorelin has been used to study its protective effects against chemotherapy-induced ovarian damage. This research is crucial for understanding how the drug can safeguard fertility and ovarian function during aggressive treatments like chemotherapy (Wang et al., 2015).

Comparison with Other Treatments : Comparative studies have been conducted to assess the efficacy and tolerability of triptorelin acetate against other drugs in treating conditions like central precocious puberty and hirsutism. These studies provide valuable insights into the drug's relative performance and potential advantages (Zénaty et al., 2016), (Pazos et al., 1999).

Safety And Hazards

Triptorelin acetate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes .

Future Directions

Triptorelin’s role in endocrine management is poised to reshape women’s health by optimizing hormonal equilibrium and overall well-being . As research progresses, triptorelin’s potential applications beyond its current scope are being explored .

properties

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H82N18O13.C2H4O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;1-2(3)4/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);1H3,(H,3,4)/t44-,45-,46-,47-,48+,49-,50-,51-,52-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPONSCISKROOD-OYLNGHKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H86N18O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301033427
Record name Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptorelin acetate

CAS RN

140194-24-7
Record name Triptorelin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140194247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luteinizing hormone-releasing factor (swine), 6-D-tryptophan-, acetate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301033427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyr-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 acetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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